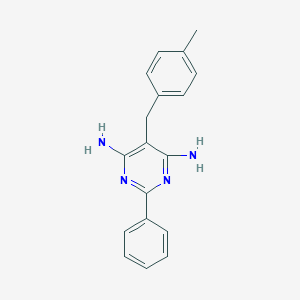
5-(4-Methylbenzyl)-2-phenyl-4,6-pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylbenzyl)-2-phenyl-4,6-pyrimidinediamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD173074 and is a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. In
作用机制
PD173074 works by inhibiting the activity of the FGFR tyrosine kinase, which is involved in the regulation of cell growth and differentiation. By blocking FGFR signaling, PD173074 can prevent the growth and proliferation of cancer cells, as well as other cells that rely on FGFR signaling for their survival.
Biochemical and Physiological Effects:
PD173074 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. PD173074 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
PD173074 has several advantages for use in lab experiments, including its potency and specificity for FGFR inhibition. However, PD173074 also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on PD173074, including the development of more potent and selective FGFR inhibitors, the exploration of PD173074's potential applications in other diseases besides cancer, and the investigation of the mechanisms by which PD173074 exerts its effects on cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration of PD173074 for therapeutic use.
合成方法
PD173074 can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced to form the final product, PD173074. The synthesis of PD173074 has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
PD173074 has been studied for its potential applications in cancer research, as FGFR signaling has been implicated in the development and progression of several types of cancer. PD173074 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential therapeutic agent for the treatment of various cancers.
属性
分子式 |
C18H18N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
5-[(4-methylphenyl)methyl]-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H18N4/c1-12-7-9-13(10-8-12)11-15-16(19)21-18(22-17(15)20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H4,19,20,21,22) |
InChI 键 |
KHPGQUKJPSCLET-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=C3)N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
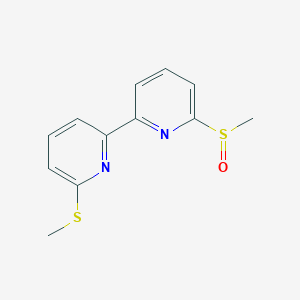
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)
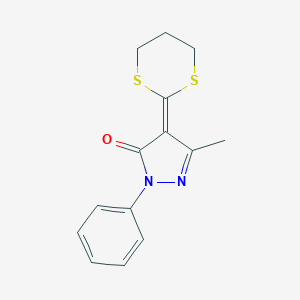
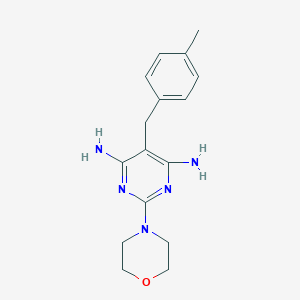
![2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)
![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)
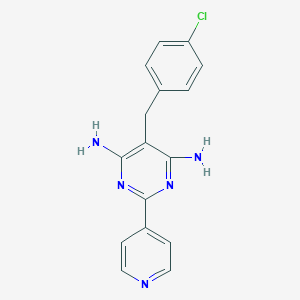
![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)